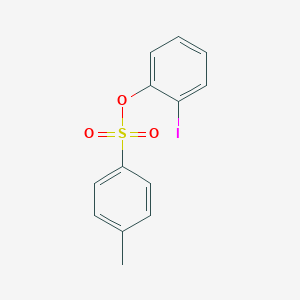

2-Iodophenyl 4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylbenzene sulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-iodophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Iodophenol+4-Methylbenzenesulfonyl chloride→2-Iodophenyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and bases, would apply to large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Iodophenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst like aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation and Reduction: Formation of oxidized or reduced phenyl derivatives.

Aplicaciones Científicas De Investigación

2-Iodophenyl 4-methylbenzene-1-sulfonate has several scientific

Actividad Biológica

2-Iodophenyl 4-methylbenzene-1-sulfonate, also known by its CAS number 136859-32-0, is a sulfonate compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H11I O3S. It features an iodo substituent on the phenyl ring and a sulfonate group, which enhances its reactivity with biological molecules.

The biological activity of this compound can be attributed to its structural characteristics:

- Target Interactions : The iodo group may facilitate interactions with various biomolecules, enhancing its potential as a reactive electrophile.

- Biochemical Pathways : Similar to other sulfonates, it may participate in nucleophilic substitution reactions, potentially affecting cellular signaling pathways and enzyme activities.

Anticancer Activity

Preliminary studies suggest that derivatives of sulfonates can exhibit anticancer properties. The mechanism often involves induction of apoptosis in cancer cells. For example, compounds structurally related to this compound have been shown to inhibit proliferation in cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.

Study on Anticancer Activity

A study published in Molecules examined the effects of various sulfonated compounds on cancer cell lines. The results indicated that certain sulfonates could significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 µM to 30 µM. Although specific data for this compound was not provided, the findings suggest potential for anticancer activity based on structural similarities .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of sulfonated compounds against Gram-positive and Gram-negative bacteria. The study reported that compounds with similar moieties exhibited MIC values as low as 5 µg/mL against resistant strains. This highlights the potential for this compound to act as a lead compound in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Sulfonate | Antimicrobial/Anticancer | Not specified |

| 3-Nitropyridine | Nitropyridine derivative | Antimicrobial | ~15 |

| 5-Nitropyridine-2-sulfonic acid | Nitropyridine sulfonate | Anticancer | ~20 |

Propiedades

IUPAC Name |

(2-iodophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANOMPHCDVIEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571441 |

Source

|

| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136859-32-0 |

Source

|

| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.